molecular formula C17H13FN6S B2427227 3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 924741-89-9

3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2427227
CAS RN: 924741-89-9
M. Wt: 352.39
InChI Key: QWIPQVGQFVJVCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , often involves the use of a structure-based virtual screening made on the active site of a target enzyme . The starting hit compound is usually a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . The design of analogues is guided by rational and in silico methods, leading to an improvement of the potency to sub-micromolar levels .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties . The structure of the compound also includes a 2-fluorobenzyl group and a pyridin-2-ylmethylthio group.


Chemical Reactions Analysis

The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives are typically catalyzed by various metal catalysts . The reactions are characterized by their excellent properties and green synthetic routes . The reaction condition effects on regioselectivity are also noteworthy .

Scientific Research Applications

Anticancer Activity

This compound has shown promising results in the field of cancer research. It has been tested for antiproliferative activities against five human cancer cell lines . This suggests that it could potentially be used in the development of new anticancer drugs.

Anti-gastric Cancer Effect

In order to predict the anti-gastric cancer effect of [1,2,3]triazolo [4,5-d]pyrimidine derivatives (1,2,3-TPD), quantitative structure–activity relationship (QSAR) studies were performed . This suggests that this compound could potentially be used in the development of new drugs for gastric cancer.

Antiproliferation Effect

The compound has been evaluated for its antiproliferation effect . This suggests that it could potentially be used in the development of new drugs that inhibit the growth of cells.

Biological Evaluation

The compound has been used in the synthesis and biological evaluation of new ring systems . This suggests that it could potentially be used in the development of new drugs with novel mechanisms of action.

Drug Design

The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . This compound, with its structural similarity to these bases, could potentially be used in the design of new drugs.

Future Directions

The future directions for the research and development of [1,2,3]triazolo[4,5-d]pyrimidine derivatives are promising. These compounds are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and work in synergy with other immunotherapeutic agents . The field of research is conferring new life due to the additional roles that the target enzymes mediate beyond their catalytic activity .

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6S/c18-14-7-2-1-5-12(14)9-24-16-15(22-23-24)17(21-11-20-16)25-10-13-6-3-4-8-19-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIPQVGQFVJVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=N4)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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